molecular formula C12H12N2O3S B11514646 (5Z)-1-ethyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-1-ethyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11514646
M. Wt: 264.30 g/mol
InChI Key: WCBJYVLSZSZVHO-TWGQIWQCSA-N
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Description

(5Z)-1-ethyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a furan ring, a diazinane ring, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-ethyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common method includes the condensation of 5-methylfuran-2-carbaldehyde with ethyl diazoacetate, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of catalysts such as palladium or copper and may involve temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-ethyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfanylidene group can be reduced to a thiol group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include furanones, thiols, and substituted diazinane derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-ethyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential anti-cancer properties. Its ability to induce apoptosis in cancer cells has shown promise in preliminary studies.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of (5Z)-1-ethyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of key metabolic enzymes and the induction of oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the furan and sulfanylidene groups.

    Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl group instead of an ethyl group.

    Acetylacetone: Contains a similar diketone structure but lacks the furan and sulfanylidene groups.

Uniqueness

(5Z)-1-ethyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of a furan ring, a diazinane ring, and a sulfanylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

(5Z)-1-ethyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H12N2O3S/c1-3-14-11(16)9(10(15)13-12(14)18)6-8-5-4-7(2)17-8/h4-6H,3H2,1-2H3,(H,13,15,18)/b9-6-

InChI Key

WCBJYVLSZSZVHO-TWGQIWQCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C)/C(=O)NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C)C(=O)NC1=S

Origin of Product

United States

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